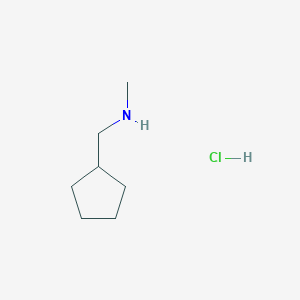
(Cyclopentylmethyl)methylamine hydrochloride
Vue d'ensemble
Description
(Cyclopentylmethyl)methylamine hydrochloride is a chemical compound with the CAS Number: 666262-50-6. It has a molecular weight of 149.66 and its IUPAC name is cyclopentyl-N-methylmethanamine hydrochloride .
Synthesis Analysis
The synthesis of this compound can be done in two different ways: by methylation of the cyclopentanol or by the addition of methanol to the cyclopentene . Another method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula: C7 H15 N . Cl H . The InChI code for this compound is 1S/C7H15N.ClH/c1-8-6-7-4-2-3-5-7;/h7-8H,2-6H2,1H3;1H .Chemical Reactions Analysis
Amines, such as this compound, can undergo a variety of chemical reactions. These include reactions involving alkali agents, nucleophilic substitutions of heteroatoms (alcohols and amines), Lewis acids-mediated reactions, reactions using organometallic reagents or basic agents, reduction and oxidation .Physical and Chemical Properties Analysis
This compound is a solid at room temperature .Applications De Recherche Scientifique
Analgesic Activity and Pharmacology :
- Research has shown that derivatives of N, N-Dimethyl-(6-benzyl-2-cyclohexenyl) methylamine, including compounds related to (Cyclopentylmethyl)methylamine hydrochloride, exhibit notable analgesic activities. This indicates potential applications in pain management and pharmacology (Kato, Ishii, Kawai, & Sawa, 1984).
Chromatography and Metal Ion Separation :
- Methylamine hydrochloride, closely related to this compound, has been effectively used in the paper chromatography of various metal ions. This application is critical in analytical chemistry for separating and identifying metal ions (Qureshi & Akhtar, 1967).
DNA-Protein Cross-Linking in Cancer Research :
- Studies on compounds like mechlorethamine, which have structural similarities to this compound, show the ability to induce DNA-protein cross-links in cancer cells. This is significant in understanding the mechanisms of chemotherapeutic agents (Michaelson-Richie et al., 2011).
Powder Diffractometry in Pharmacology :
- Compounds like methylamine hydrochloride are investigated using powder diffractometry, a technique important in pharmacology for studying the crystalline structures of drugs (Lasocha, Gaweł, & Lasocha, 2006).
Solar Cell Development :
- In the field of renewable energy, particularly in the development of perovskite solar cells, methylamine hydrochloride is utilized. It plays a role in improving the efficiency and stability of these solar cells (Liu et al., 2021).
Phytoplankton Research in Marine Biology :
- The uptake mechanism of ammonium in marine phytoplankton has been studied using methylamine hydrochloride, offering insights into nutrient cycling in marine ecosystems (Balch, 1986).
Cytotoxicity Studies in Cancer Research :
- Research on platinum(IV) complexes with trans amine ligands, which include structures similar to this compound, has revealed significant insights into their cytotoxicity, relevant for cancer treatment (Cubo et al., 2011).
Safety and Hazards
Mécanisme D'action
Target of Action
It is known that amines can interact with various biological targets, including receptors and enzymes .
Mode of Action
Amines, in general, can act as ligands, binding to specific receptors or enzymes and modulating their activity .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (Cyclopentylmethyl)methylamine hydrochloride . These factors can include pH, temperature, and the presence of other compounds.
Analyse Biochimique
Biochemical Properties
(Cyclopentylmethyl)methylamine hydrochloride plays a significant role in various biochemical reactions. It is used as a reagent in the preparation of aminopyrimidinecarboxamide CB2 modulators, which are employed in combination with PDE4 inhibitors for treating pain, immune, inflammatory, and rheumatic diseases . The compound interacts with enzymes such as amine oxidases, which catalyze the oxidation of amines to aldehydes, ammonia, and hydrogen peroxide. These interactions are crucial for the compound’s role in modulating biochemical pathways.
Cellular Effects
This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with amine oxidases leads to the production of reactive oxygen species (ROS), which can impact cellular functions such as apoptosis and proliferation. Additionally, the compound’s role in modulating CB2 receptors can influence immune cell function and inflammatory responses .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. The compound binds to amine oxidases, leading to the oxidation of the amine group and the production of ROS. This oxidative process can result in the activation or inhibition of various signaling pathways, depending on the cellular context. Additionally, the compound’s interaction with CB2 receptors can modulate gene expression and cellular responses to inflammation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and exposure to light. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged modulation of signaling pathways and gene expression. These temporal effects are crucial for understanding the compound’s potential therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate immune responses and reduce inflammation without causing significant toxicity. At high doses, the compound can induce toxic effects, including oxidative stress and damage to cellular structures. These dosage-dependent effects are important for determining the compound’s safety and efficacy in therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound is metabolized by amine oxidases, leading to the production of aldehydes, ammonia, and hydrogen peroxide. These metabolic products can further participate in biochemical reactions, influencing metabolic flux and metabolite levels. The compound’s role in modulating these pathways is crucial for its potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via amine transporters, which facilitate its uptake and distribution within cells. Once inside the cell, the compound can accumulate in specific compartments, influencing its localization and activity .
Subcellular Localization
This compound exhibits specific subcellular localization patterns. The compound can be directed to particular cellular compartments, such as the mitochondria or lysosomes, through targeting signals or post-translational modifications. This subcellular localization is essential for the compound’s activity and function, as it determines the specific biochemical pathways and cellular processes it can influence .
Propriétés
IUPAC Name |
1-cyclopentyl-N-methylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N.ClH/c1-8-6-7-4-2-3-5-7;/h7-8H,2-6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRIMTMONXNUNNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CCCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
666262-50-6 | |
| Record name | (cyclopentylmethyl)(methyl)amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Prop-2-en-1-yl)[1-(pyridin-2-yl)ethyl]amine](/img/structure/B1454050.png)


![4-[3-(Trifluoromethyl)phenyl]-2,3-dihydro-1,3-thiazol-2-one](/img/structure/B1454054.png)


![2-[(5-Phenyl-1,2-oxazol-3-yl)formamido]acetic acid](/img/structure/B1454058.png)


![1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B1454063.png)


![N-{[2-(trifluoromethoxy)phenyl]methyl}cyclobutanamine](/img/structure/B1454070.png)

